

Investigating Fibrosis Pathways with UAMC-1110: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UAMC-1110

Cat. No.: B611531

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Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ failure. A key player in the fibrotic microenvironment is the Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. **UAMC-1110** has emerged as a highly potent and selective inhibitor of FAP, offering a promising therapeutic strategy to counteract fibrotic progression. This technical guide provides an in-depth overview of the core mechanisms of **UAMC-1110**, its interaction with key fibrotic signaling pathways, and detailed experimental protocols for its investigation.

UAMC-1110: Potency and Selectivity

UAMC-1110 is a small molecule inhibitor that demonstrates exceptional potency and selectivity for FAP. Its inhibitory activity has been quantified against FAP and other related serine proteases, highlighting its specificity.

Table 1: Inhibitory Activity of UAMC-1110 Against FAP and Related Proteases

Enzyme	IC50 (nM)	Reference
Human FAP	0.77 - 3.2	[1] [2]
Human PREP	1800	[2]
Human DPP4	>10000	[2]
Human DPP8	>12000	[2]
Human DPP9	4700	[2]

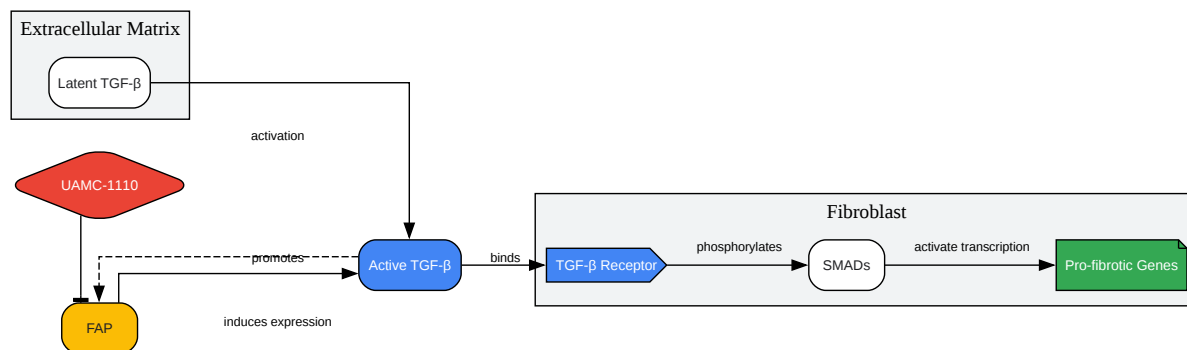
Core Signaling Pathways in Fibrosis and FAP Interaction

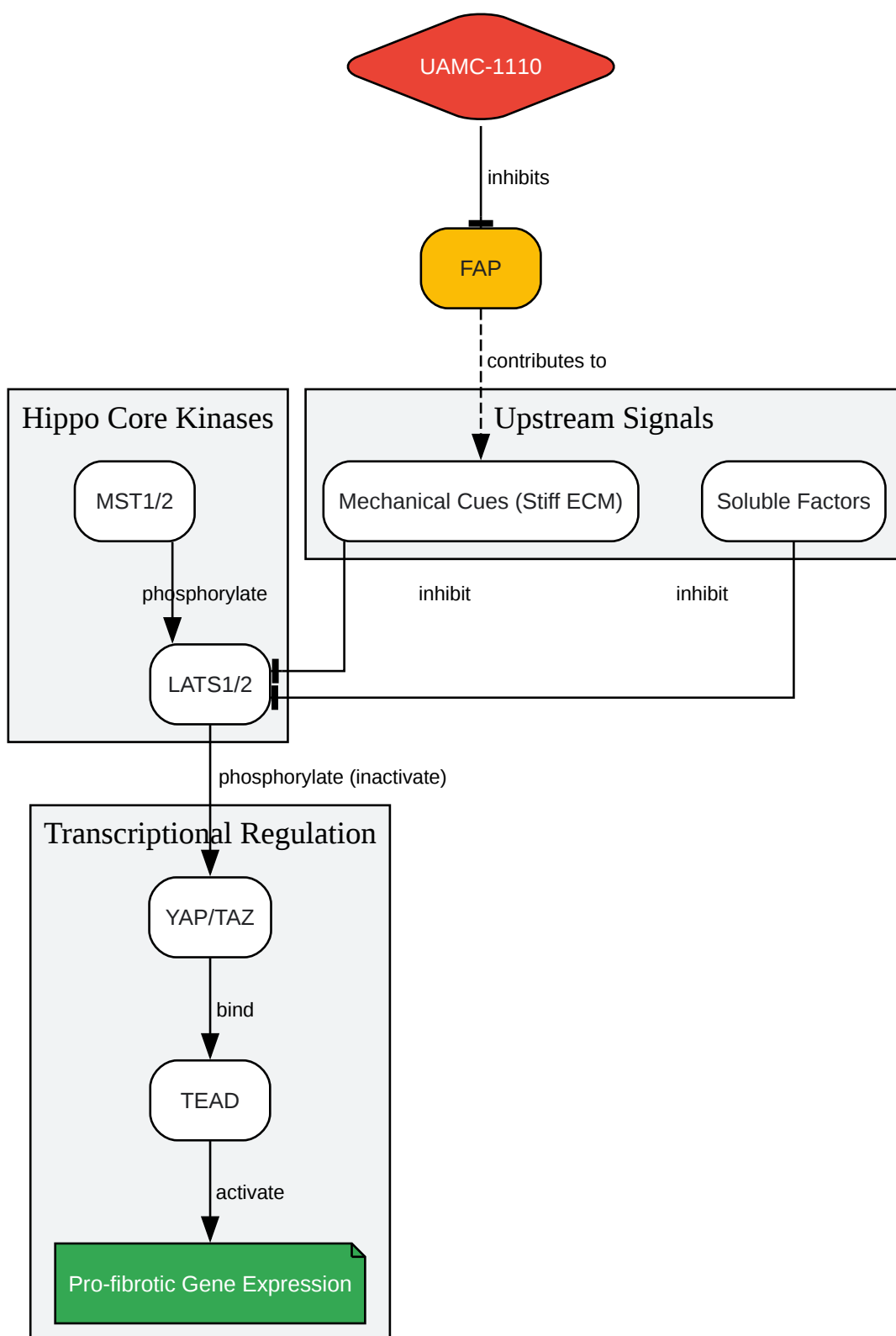
The progression of fibrosis is orchestrated by a complex network of signaling pathways. Two of the most critical cascades are the Transforming Growth Factor- β (TGF- β) and the Hippo-YAP pathways. FAP activity is intricately linked with these pathways, and its inhibition by **UAMC-1110** presents a key intervention point.

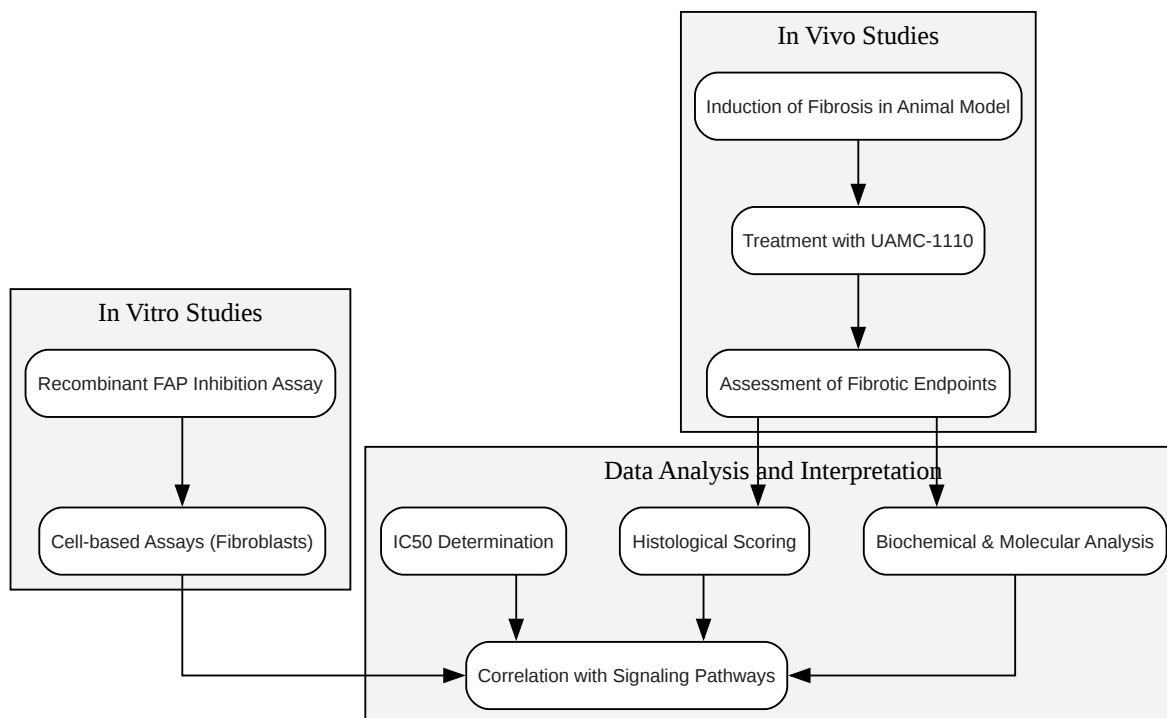
TGF- β Signaling Pathway

The TGF- β pathway is a central driver of fibrosis. Upon ligand binding, the TGF- β receptor complex phosphorylates SMAD proteins, which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes, including collagens and other ECM components.

- **FAP's Role:** FAP is implicated in the activation of latent TGF- β from the ECM, thereby amplifying pro-fibrotic signaling.[\[3\]](#)[\[4\]](#)[\[5\]](#) Conversely, TGF- β itself has been shown to upregulate the expression of FAP in fibroblasts, creating a profibrotic feed-forward loop.[\[6\]](#)[\[7\]](#)
- **Impact of **UAMC-1110**:** By inhibiting FAP's enzymatic activity, **UAMC-1110** is hypothesized to disrupt this vicious cycle. The inhibition of FAP may lead to reduced activation of TGF- β , thereby attenuating downstream SMAD-mediated transcription of fibrotic genes. However, some studies have shown that FAP inhibition can lead to an increase in TGF- β levels in cell supernatants, suggesting a more complex regulatory mechanism that warrants further investigation.[\[3\]](#)







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- To cite this document: BenchChem. [Investigating Fibrosis Pathways with UAMC-1110: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611531#investigating-fibrosis-pathways-with-uamc-1110]

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